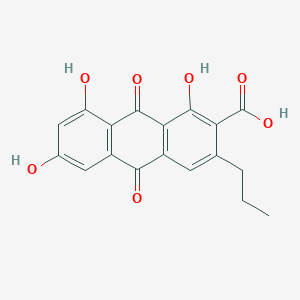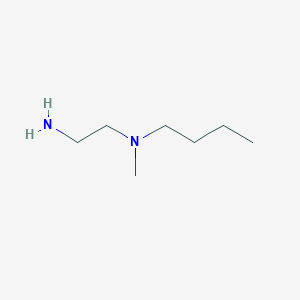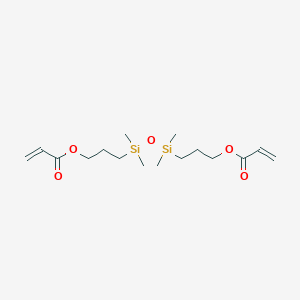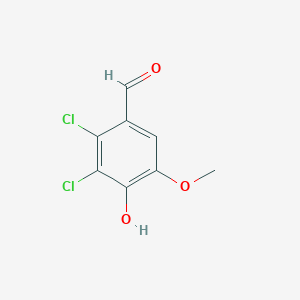
5,6-Dichlorovanillin
Overview
Description
5,6-Dichlorovanillin is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of vanillin, a naturally occurring compound found in the vanilla bean, and has been synthesized to study its properties and potential uses.
Scientific Research Applications
Pulp Bleaching Effluents : 5,6-Dichlorovanillin has been studied in the context of pulp bleaching effluents. It was found that both this compound and 2,6-dichloroisovanillin could yield trichloroguaiacol upon chlorination. This indicates its potential role in the formation of chlorinated compounds during pulp bleaching processes (Smith, Wearne, & Wallis, 1994).
Solubility Studies : Research on the aqueous solubilities of chlorinated derivatives, including this compound, has provided insights into their behavior in aquatic environments. This can be critical for predicting the environmental impact of these compounds (Varhanickova, Lee, Shiu, & Mackay, 1995).
Anaerobic Bacterial Metabolism : A study explored the transformation of halogenated aromatic aldehydes, including this compound, by anaerobic bacteria. This research is significant for understanding how these compounds are broken down in anaerobic conditions, such as in sediments or wastewater treatment processes (Neilson, Allard, Hynning, & Remberger, 1988).
High Molecular Weight Chlorinated Organics : Another study investigated the release of bound chlorophenolics from high molecular weight chlorinated organics in bleached kraft mill effluents, with a focus on compounds like this compound. This research provides insights into how these compounds interact with larger molecular structures in industrial effluents (Martin, Burnison, Lee, & Hewitt, 1995).
Drinking Water Assessment : The occurrence of chlorophenolics, including this compound, in drinking water was examined in a study conducted in Poland. This research is crucial for understanding the presence and potential health impacts of these compounds in municipal water supplies (Michałowicz, 2005).
Mechanism of Action
Target of Action
It is known that 5,6-dichlorovanillin is a product upon chlorination
Mode of Action
It is known to be a product upon chlorination, which suggests that it may interact with its targets through a chlorination process . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It is known that this compound is a product upon chlorination , which suggests that it may be involved in pathways related to chlorination processes
Result of Action
It has been detected in plant biomass, suggesting that it may have some biological activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that this compound is a product upon chlorination , suggesting that its action may be influenced by the presence of chlorine or other halogens in the environment.
Properties
IUPAC Name |
2,3-dichloro-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDPWXPJJUUISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075138 | |
| Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18268-69-4 | |
| Record name | 5,6-Dichlorovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 5,6-Dichlorovanillin found in the environment?
A: this compound is identified as a significant chlorinated organic compound found in the effluent of bleached kraft mill processes. [] It is generated during the bleaching process of wood pulp, primarily through the chlorination of lignin, a complex polymer found in wood. [, ] Furthermore, research suggests that this compound can be formed through the degradation of higher molecular weight chlorinated organic compounds present in these effluents. [, ]
Q2: Can this compound be further transformed into other chlorinated compounds?
A: Yes, research demonstrates that this compound can be converted into trichloroguaiacols, specifically 4,5,6-Trichloroguaiacol. [] This transformation occurs through chlorination reactions in acidic conditions. [] This finding highlights the potential for further chemical transformations of this compound in the environment, particularly in acidic conditions, leading to the formation of other chlorinated phenolic compounds.
Q3: Has this compound been detected in drinking water?
A: Yes, this compound has been identified in the drinking water of major Polish cities. [] This finding suggests that this compound, potentially originating from industrial wastewater, can persist through water treatment processes and end up in drinking water sources. While the study doesn't provide detailed concentration levels for this compound, it emphasizes the importance of monitoring and managing such compounds in drinking water due to their potential human health risks.
Q4: Is there information available on the aqueous solubility of this compound?
A: Yes, the aqueous solubility of this compound at 25°C has been determined. [] This data is crucial for understanding the compound's fate and transport in aquatic environments. Knowing the aqueous solubility helps predict its partitioning between water and sediment or its potential for volatilization.
Q5: Are there any analytical methods available for detecting and quantifying this compound in environmental samples?
A: Researchers have utilized gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify this compound in environmental samples, specifically drinking water. [] This technique offers the sensitivity and selectivity required to detect trace levels of chlorinated organic compounds like this compound in complex matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




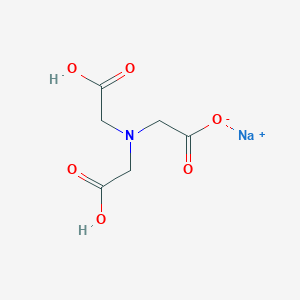

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)
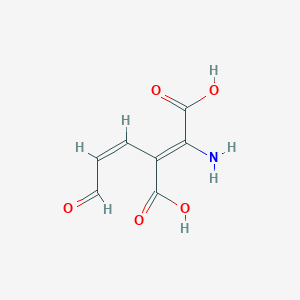

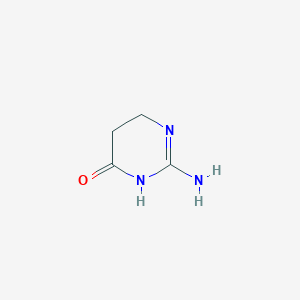
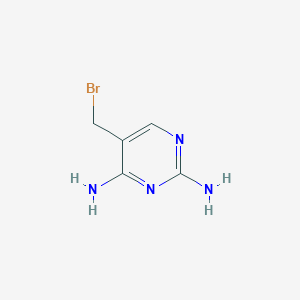
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
